REACTION_CXSMILES
|
C([O:4][C:5]1[CH:28]=[CH:27][CH:26]=[CH:25][C:6]=1[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][O:17][Si](C(C)(C)C)(C)C)[CH:11]=1)=[O:8])(=O)C.Cl.CCOC(C)=O>C1COCC1>[OH:4][C:5]1[CH:28]=[CH:27][CH:26]=[CH:25][C:6]=1[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][OH:17])[CH:11]=1)=[O:8]
|
Name
|
Compound 5
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)OC2=CC(=CC=C2)CO[Si](C)(C)C(C)(C)C)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous saturated NaHCO3 (3×100 ml) and brine (1×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product obtained upon concentration
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (elution solvent: 30% EtOAc in hexanes)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC2=CC(=CC=C2)CO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |